molecular formula C2H8NO2PS B033315 Methamidophos CAS No. 10265-92-6

Methamidophos

Cat. No. B033315
CAS RN: 10265-92-6
M. Wt: 141.13 g/mol
InChI Key: NNKVPIKMPCQWCG-UHFFFAOYSA-N
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Description

Methamidophos, an organophosphorus compound, has been widely used as an insecticide for crop protection. It has raised health and environmental concerns due to its high toxicity and potential for pollution.

Synthesis Analysis

The synthesis of Methamidophos involves chemical reactions that are critical for its production. The literature primarily discusses the detection and analysis of Methamidophos rather than its synthesis process directly. Advanced analytical techniques, including chromatographic methods such as LC and GC coupled with various detectors, are essential for identifying and quantifying Methamidophos in environmental and biological samples (Vijay Kumar et al., 2015).

Scientific Research Applications

  • Neurotoxicological Effects : Methamidophos selectively affects cholinesterase, altering the amplitude and decay phase of end-plate potentials in nerves (Camara et al., 1997).

  • Cellular Senescence and Gene Activation : It accelerates cellular senescence and activates genes related to cell cycle control and inflammation (Astarita et al., 2015).

  • Inhibition of Human Cholinesterases : Methamidophos acts as a slow, non-selective inhibitor of human cholinesterases (Robinson & Beiergrohslein, 1982).

  • Disruption of Thyroid Hormone Receptor-Mediated Gene Expression : It can interfere with thyroid hormone-mediated activities in various organs, including the developing brain (Kingsley & Noriyuki, 2012).

  • Impact on Cerebellar Neuronal Cell Development : Low doses may negatively affect cerebellar neuronal cell development and function (Ibhazehiebo et al., 2013).

  • Genotoxicity : It induces micronuclei, sister chromatid exchange in mouse bone marrow, and chromosomal aberrations in cultured mouse spleen cells (Amer & Sayed, 1987).

  • Reproductive Effects in Mice : Exposure impairs spermatogenesis, affecting sperm production and count (Carvalho et al., 2020).

  • Neurotransmitter Modulation : Methamidophos modifies neurotransmitter uptake in the hippocampus and striatum (Gubert et al., 2011).

  • Blood-Testis Barrier Disruption : It opens the blood-testis barrier and perturbs spermatogenesis (Ortega-Olvera et al., 2018).

  • Sperm Function and DNA Alteration : Methamidophos alters sperm function and DNA at various spermatogenesis stages (Urióstegui-Acosta et al., 2014).

  • Insecticide Detection : Its detection in biological media requires chromatographic methods (Kumar et al., 2015).

  • Soil Microbial Communities : High concentrations impact soil microbial biomass, fungal populations, and catabolic activity (Wang et al., 2008).

  • Male Reproductive Toxicity : Exposure leads to decreased live fetuses and increased dead and resorption fetuses in mice (Farag et al., 2012).

  • Antigen Synthesis : O,S-dimethylphosphoryl lysine is used in synthesizing antigens for Methamidophos detection (Su-qing, 2006).

  • Biodegradation : Hyphomicrobium sp. MAP-1 degrades methamidophos into metabolites and phosphoric acid (Wang et al., 2010).

  • Reprotoxic and Genotoxic Comparisons : Commercial formulations show more reprotoxic and genotoxic effects than the pure ingredient (Urióstegui-Acosta et al., 2014).

  • Immunochromatography for Detection : Colloidal gold immunochromatography strips are used for detecting methamidophos residue (Shi et al., 2008).

  • Post-Harvest Degradation in Grapes : Its decomposition is delayed during post-harvest storage, with variable half-lives depending on storage conditions (Athanasopoulos et al., 2005).

Safety And Hazards

Methamidophos is toxic if swallowed, in contact with skin, or if inhaled . It is acutely toxic to bees, birds, fish, and aquatic invertebrates . It does not bioaccumulate .

Future Directions

The use of methamidophos has been partially restricted in many countries due to its toxic intermediate product . In the future, metagenomics will serve as a useful tool to predict microbial degradation in polluted habitats and may facilitate the practical application of acephate and methamidophos degrading microorganisms from various contaminated sites .

properties

IUPAC Name

[amino(methylsulfanyl)phosphoryl]oxymethane
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InChI

InChI=1S/C2H8NO2PS/c1-5-6(3,4)7-2/h1-2H3,(H2,3,4)
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InChI Key

NNKVPIKMPCQWCG-UHFFFAOYSA-N
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Canonical SMILES

COP(=O)(N)SC
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Molecular Formula

C2H8NO2PS
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DSSTOX Substance ID

DTXSID6024177
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Molecular Weight

141.13 g/mol
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Physical Description

Methamidophos is a crystalline solid, technical product is off-white with a pungent odor. Used as an insecticide on a number of vegetables and on cotton. (EPA, 1998), Colorless crystals with a mercaptan-like odor; [HSDB] Colorless to white solid with a strong odor of mercaptans; Formulated as technical/manufacturing use liquid and emulsifiable concentrate end-use-product; [Reference #2], COLOURLESS CRYSTALS.
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Boiling Point

Decomposes (EPA, 1998), Decomposes on heating without boiling
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Solubility

Soluble in aliphatic chlorinated hydrocarbons, alcohols; slightly soluble in ether., Solubility (g/l) at 20 °C in: isopropanol: >200; dichloromethane: >200; hexane: 0.1-1; toluene: 2-5, Readily sol in n-hexane, dichloromethane, 2-propanol, toluene, Miscible in water, Solubility in water: good
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Density

1.31 at 112.1 °F (EPA, 1998) - Denser than water; will sink, 1.27 g/cu cm at 20 °C, Relative density (water = 1): 1.3
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Vapor Pressure

0.0003 mmHg at 86 °F (EPA, 1998), 0.000035 [mmHg], 4.7 mPa (3.5X10-5 mm Hg) at 25 °C, Vapor pressure, Pa at 20 °C: 0.002
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Mechanism of Action

Organophosphorus insecticides exert their acute effects in both insects and mammals by inhibiting acetylcholinesterase (AChE) in the nervous system with subsequent accumulation of toxic levels of acetylcholine (ACh), which is a neurotransmitter. In many cases, the organophosphorylated enzyme is fairly stable, so that recovery from intoxication may be slow. /Organophosphorus Pesticides/, The interaction with neural neuropathy target esterase and acetylcholinesterase in vivo of methamidophos, its resolved stereoisomers and five higher O-alkyl homologs has been examined along with the ability of these cmpd to cause organophosphorus induced delayed polyneuropathy in adult hens. For the lower homologs, acetylcholinesterase was more sensitive than neuropathy target esterase and it was impossible to achieve high inhibition of neuropathy target esterase in vivo without both prophylaxis and therapy against acute anticholinesterase effects; for the n-hexyl homolog high inhibition of neuropathy target esterase could be achieved without obvious anticholinesterase effects and spontaneous reactivation of inhibited acetycholinesterase was seen as in vitro. The maximum tolerated dose of L(-) methamidophos or of the ethyl- or isopropyl homologs did not inhibit neuropathy target esterase more than 60%, and surviving birds did not develop organophosphorus induced delayed polyneuropathy. The n-propyl, n-butyl and n-hexyl compounds caused typical organophosphorus induced delayed polyneuropathy at doses causing a peak of 70-95% inhibition of neuropathy target esterase in brain, spinal cord and sciatic nerve soon after dosing. Racemic methamidophos caused unusually mild organophosphorus induced delayed polyneuropathy associated with very high inhibition of neuropathy target esterase at doses estimated to be > 8 times the unprotected LD50 and the D-(+) isomer caused organophosphorus induced delayed polyneuropathy at about 5-7 times the LD50. Clinical effects correlated with histopathology in 19 out of 20 examined birds. In contrast to results of many previous studies with organophosphates and phosphonates, all these cases of organophosphorus induced delayed polyneuropathy were associated with formation of inhibited neuropathy target esterase which could be reactivated ex vivo by treatment of autopsy tissue with KF solution. It is not clear whether aging of inhibited neuropathy target esterase had occurred but with less associated stabilization of the enzyme-phosphorus bond or whether, even without aging, the unusual N-unsubstituted phosphoramidate caused sufficient disturbance in or near the neuropathy target esterase target to initiate the same degenerative process as that caused typically by generation of aged organophosphorylated neuropathy target esterase., Organophosphates poison insects and mammals primarily by phosphorylation of the acetylcholinesterase enzyme at nerve endings. ... At sufficient dosage, loss of enzyme function allows accumulation of acetylcholine (the impulse- transmitter substance) at cholinergic neuroeffector junctions (muscarinic effects, and at skeletal myoneural junctions and in autonomic ganglia (micotinic effects). Organophosphates also impair nerve impulse transmission in the brain ... . /Organophosphate pesticides/, In a neuropathy target esterase (NTE) study in hens, inhibition of NTE activity in the brain was: 66% at twice the LD50 (50 mg/kg) for Methamidophos (+/-) with 89% of the inhibited NTE being reactivated in an unmodified (unaged) form. For the Methamidophos (+) isomer, NTE was inhibited 98% at ten times the LD50 (400 mg/kg) with 86% of the inhibited NTE being reactivated in an unaged form. For the Methamidophos (-) isomer, NTE was inhibited by 58-84% at five times the LD50 (400 mg/kg) with 27% of the inhibited NTE being reactivated in an unaged form. Approximately 73% of the inhibited NTE was modified (aged). Based on the marked percentage of aged NTE, the (-) isomer could be considered a possible trigger for organophosphorus esterase-induced delayed polyneuropathy (OPIDP).
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Product Name

Methamidophos

Color/Form

Colorless crystals, Crystals from ether

CAS RN

10265-92-6, 115182-35-9
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Melting Point

112 °F (EPA, 1998), 44.9 °C, MP: 20-25 °C /Technical/, Melting point: 39-41 °C., 44 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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